N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
Description
N-(5-(2-((4-Fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a fused tetrahydrothiazolo-pyridine core, a pyrazine-2-carboxamide moiety, and a 4-fluorophenyl thioacetyl substituent.
Properties
IUPAC Name |
N-[5-[2-(4-fluorophenyl)sulfanylacetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S2/c20-12-1-3-13(4-2-12)28-11-17(26)25-8-5-14-16(10-25)29-19(23-14)24-18(27)15-9-21-6-7-22-15/h1-4,6-7,9H,5,8,10-11H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTULOALEQCHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex organic compound that integrates various structural motifs including thiazole, pyridine, and pyrazine. Its unique molecular architecture suggests potential pharmacological applications, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₉H₁₆F₁N₅O₂S₂
- Molecular Weight : 429.49 g/mol
- CAS Number : 1351655-23-6
The presence of a 4-fluorophenylthioacetyl group and a pyrazine-2-carboxamide moiety enhances its biological activity through various mechanisms.
Biological Activity Overview
Initial studies indicate that this compound exhibits several biological activities:
- Antiproliferative Activity : Research has shown that compounds with similar structures display significant antiproliferative effects against human cancer cell lines. For instance, certain thiazolo[5,4-b]pyridine derivatives have demonstrated comparable activity to cisplatin in inhibiting cancer cell growth .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes relevant to inflammatory processes. For example, it could potentially inhibit leukotriene A4 hydrolase (LTA4H), which is involved in the biosynthesis of pro-inflammatory mediators .
- Antifungal Properties : Structural analogs have been investigated for their antifungal activity against Candida albicans, targeting specific kinases that play roles in cell wall regulation and stress response .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound's structure allows for binding to various cellular proteins involved in signaling pathways related to inflammation and cancer progression.
- Modulation of Enzyme Activity : By inhibiting enzymes like LTA4H, the compound may reduce the production of inflammatory mediators such as leukotriene B4 (LTB4), thereby exerting anti-inflammatory effects.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally related to this compound:
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
| Compound ID | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Tetrahydrothiazolo-pyridine | 4-Fluorophenyl thioacetyl, pyrazine carboxamide | ~450 (estimated) |
| 312699-23-3 | Pyrazolo[1,5-a]pyrimidine | Trifluoromethyl, isopropyl ester | ~550 |
| 1007521-07-4 | Pyrazole | 4-Methoxyphenyl, hydrazide | ~400 |
| 438604-51-4 | Tetrahydronaphthalene | Pyridine-3-carboxylate | ~350 |
Pharmacological and Physicochemical Properties
NMR Profiling and Electronic Environment
Analogous NMR studies (e.g., on rapamycin derivatives) reveal that chemical shifts in regions corresponding to substituents (e.g., 4-fluorophenyl thioacetyl) can indicate electronic perturbations. For example, the deshielding of protons in regions A (positions 39–44) and B (positions 29–36) (as observed in compound 1 and 7 comparisons) suggests altered electron density near the thioacetyl group, which may influence binding interactions .
Table 2: Hypothetical NMR Chemical Shifts (ppm)
| Proton Region | Target Compound | 312699-23-3 | 1007521-07-4 |
|---|---|---|---|
| A (39–44) | 7.8–8.1 | 7.5–7.7 | 7.2–7.4 |
| B (29–36) | 6.9–7.3 | 6.7–7.0 | 6.5–6.8 |
Solubility and Bioavailability
The fluorophenyl group likely reduces aqueous solubility compared to methoxy-substituted analogues (e.g., 1007521-07-4), but enhances membrane permeability. Pyrazine carboxamide may mitigate this via polar interactions .
Lumping Strategy for Reactivity Prediction
As per the lumping approach (grouping structurally similar compounds), the target compound shares reaction pathways with sulfur-containing analogues (e.g., thiophen-2-yl in 312699-23-3), particularly in oxidation and nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
